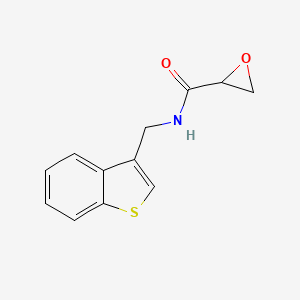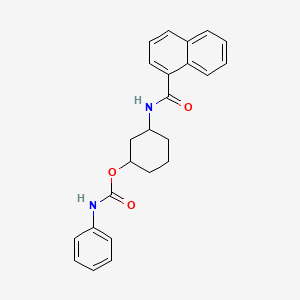
3-(1-Naphthamido)cyclohexyl phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Naphthamido)cyclohexyl phenylcarbamate, commonly known as NPPB, is a chemical compound that has been widely used in scientific research. It was first synthesized in the 1970s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
科学的研究の応用
Antioxidant Activity
The compound has been studied for its antioxidant properties, particularly its effectiveness against reactive oxygen species (ROS) such as hydroxyl (HO•) and hydroperoxyl (HOO•) radicals . The radical scavenging mechanism involves several possible reactions, including hydrogen atom transfer (HAT), radical adduct formation (RAF), single electron transfer followed by proton transfer (SETPT), and sequential proton loss electron transfer (SPLET). These mechanisms are crucial in understanding how antioxidants can protect against oxidative stress, which is implicated in various diseases like cancer, diabetes, and cardiovascular diseases.
Computational Chemistry
Using density functional theory (DFT), researchers can computationally investigate the electronic structure and reaction kinetics of “3-(1-Naphthamido)cyclohexyl phenylcarbamate” . This approach allows for the prediction of the compound’s behavior in different environments, which is essential for designing new potential antioxidants and understanding their activities at a molecular level.
Biological Functions
The compound’s interaction with ROS has implications for cell signaling and the body’s antioxidant system . By studying these interactions, scientists can better understand the balance between ROS production and the antioxidant system’s capacity to neutralize these species, providing insights into the prevention and treatment of oxidative stress-related conditions.
Mechanistic Action of Antioxidants
The detailed mechanistic study of “3-(1-Naphthamido)cyclohexyl phenylcarbamate” provides valuable information on the direct and indirect antioxidant mechanisms . Indirect antioxidants work by modulating the expression of antioxidant enzymes or inhibiting enzymes responsible for ROS production, while direct antioxidants deactivate free radicals directly.
Drug Design
The insights gained from the computational and mechanistic studies of the compound can inform the design of new drugs, especially those targeting diseases caused by oxidative stress . By understanding how the compound interacts with radicals, researchers can develop more effective therapeutic agents.
Material Science
Aryl carbamates, including “3-(1-Naphthamido)cyclohexyl phenylcarbamate”, can be used in material science for the development of new materials with antioxidant properties . These materials could have applications in various industries, including healthcare and manufacturing.
Chemical Synthesis
The compound can serve as a building block in chemical synthesis, providing a versatile framework for the development of a wide range of chemical entities . Its structural features make it suitable for modifications and derivatizations, leading to new compounds with potential applications in different fields of chemistry.
Analytical Chemistry
Due to its unique chemical properties, “3-(1-Naphthamido)cyclohexyl phenylcarbamate” can be used as a standard or reagent in analytical chemistry applications . It can help in the quantification and identification of various substances through techniques like chromatography and spectrometry.
特性
IUPAC Name |
[3-(naphthalene-1-carbonylamino)cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c27-23(22-15-6-9-17-8-4-5-14-21(17)22)25-19-12-7-13-20(16-19)29-24(28)26-18-10-2-1-3-11-18/h1-6,8-11,14-15,19-20H,7,12-13,16H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWNRSLWQXCLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Naphthamido)cyclohexyl phenylcarbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2558161.png)
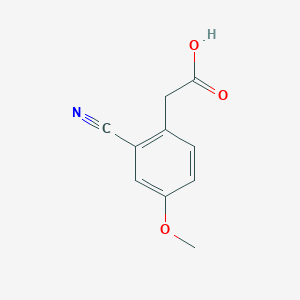
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2558163.png)


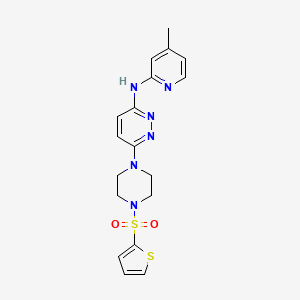
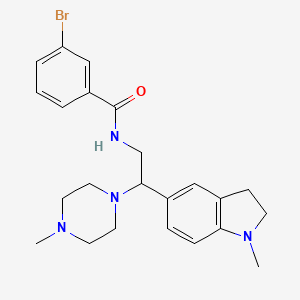
![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2558175.png)
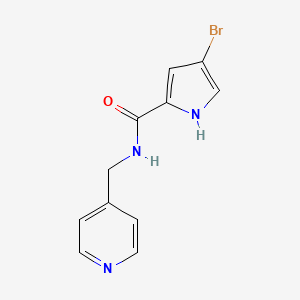
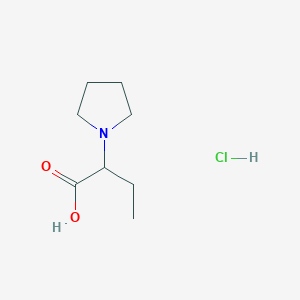
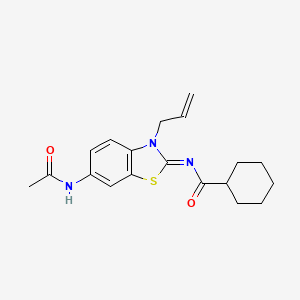

![Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate](/img/structure/B2558182.png)
